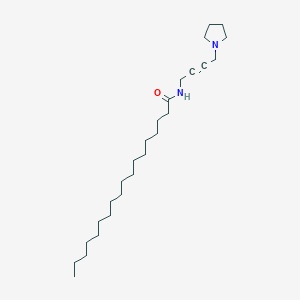
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring, a butynyl chain, and an octadecanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating automated systems for monitoring and control.
化学反応の分析
Types of Reactions
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies related to cell signaling and molecular interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and butynyl chain play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine derivatives and amides, such as:
Uniqueness
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its long octadecanamide chain, coupled with the reactive butynyl group and pyrrolidine ring, makes it a versatile compound for various applications.
特性
CAS番号 |
14074-91-0 |
|---|---|
分子式 |
C26H48N2O |
分子量 |
404.7 g/mol |
IUPAC名 |
N-(4-pyrrolidin-1-ylbut-2-ynyl)octadecanamide |
InChI |
InChI=1S/C26H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(29)27-22-17-18-23-28-24-19-20-25-28/h2-16,19-25H2,1H3,(H,27,29) |
InChIキー |
XUDXTFZHGBFHMK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC#CCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


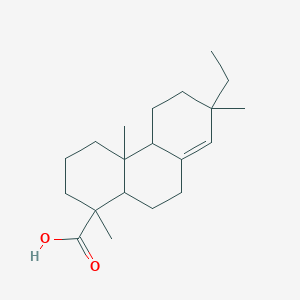
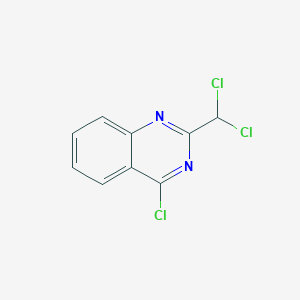

![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
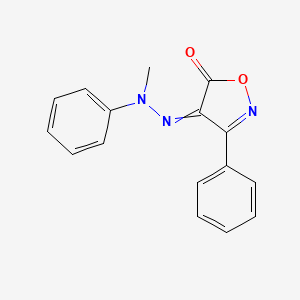
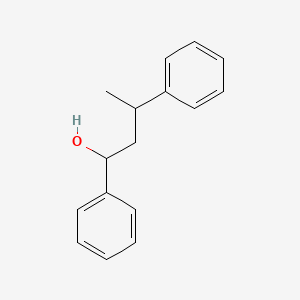
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)


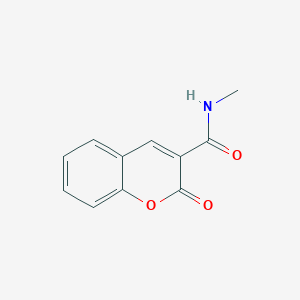

![methyl 3-[(2-fluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14158794.png)
![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)
![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
